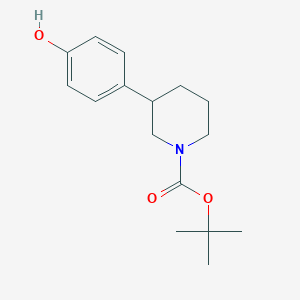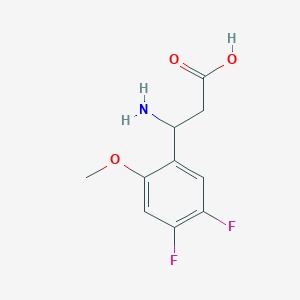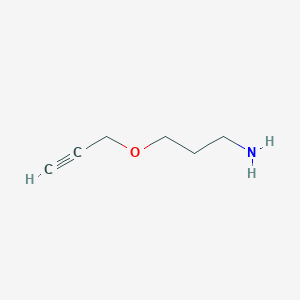
2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(aminomethyl)phenyl sulfide and ethylene oxide.
Reaction Conditions: The reaction between 4-(aminomethyl)phenyl sulfide and ethylene oxide is carried out under controlled conditions, often in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)phenyl sulfide: Lacks the ethan-1-ol moiety.
2-(phenylsulfanyl)ethan-1-ol: Lacks the aminomethyl group.
4-(aminomethyl)phenol: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol is unique due to the presence of both the aminomethyl and ethan-1-ol moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C9H13NOS/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2 |
InChI Key |
VMKCNRGZBPVZBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)

![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)

